molecular formula C20H19FN4O2S B2469541 N-(2-fluorophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide CAS No. 1251551-96-8

N-(2-fluorophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide

Cat. No.: B2469541
CAS No.: 1251551-96-8
M. Wt: 398.46
InChI Key: FNRNBCCVYOLTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a phthalazine-derived acetamide compound featuring a thiomorpholine substituent and a 2-fluorophenyl group. Its structural uniqueness lies in the combination of a sulfur-containing thiomorpholine ring, a fluorinated aromatic system, and a 1,2-dihydrophthalazinone core.

Its fluorine atom enhances metabolic stability and bioavailability, while the thiomorpholine group may influence solubility and target binding .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c21-16-7-3-4-8-17(16)22-18(26)13-25-20(27)15-6-2-1-5-14(15)19(23-25)24-9-11-28-12-10-24/h1-8H,9-13H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRNBCCVYOLTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the phthalazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.

    Introduction of the thiomorpholine ring: Thiomorpholine can be introduced through nucleophilic substitution reactions.

    Attachment of the fluorophenyl group: This step may involve the use of fluorinated aromatic compounds in coupling reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of fluorine and thiomorpholine groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents/R-Groups Yield (%) Melting Point (°C) Key Features Reference(s)
Target Compound 1,2-Dihydrophthalazinone 2-Fluorophenyl, thiomorpholin-4-yl N/A N/A High potential for kinase inhibition; sulfur enhances solubility
C696-0829 (N-(2-fluorophenyl)-N-methyl-2-{1-oxo-4-[(pyridin-4-yl)methyl]-1,2-dihydrophthalazin-2-yl}acetamide) 1,2-Dihydrophthalazinone 2-Fluorophenyl, pyridin-4-ylmethyl, N-methyl N/A N/A Pyridine substitution may improve CNS penetration; methyl group reduces polarity
Compound 54 () 1,2,4-Triazole 2-Fluorophenyl, phenylsulfonyl 86.6 204–206 High yield via oxidation; sulfonyl group enhances electrophilicity
Compound 51 () 1,2,4-Triazole 2,5-Difluorophenyl, phenylthio 42.4 156–158 Thioether linkage may confer redox activity
Compound 55 () 1,2,4-Triazole 3-Fluorophenyl, thiophen-2-yl N/A N/A Thiophene substitution could modulate π-π interactions
N-(4-isopropylphenyl)acetamide derivatives () Morpholin-2-one 4-Acetyl/6,6-dimethyl or 4-methylsulfonyl 58–N/A N/A Morpholine ring improves conformational rigidity; acetyl enhances stability
Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide) Piperidine-acetamide 2-Fluorophenyl, methoxy, phenethylpiperidin N/A N/A Controlled opioid analog; methoxy group alters receptor affinity

Key Findings from Structural Comparisons

Core Heterocycle Influence: The 1,2-dihydrophthalazinone core (target compound and C696-0829) is associated with kinase or cythesin inhibition, whereas 1,2,4-triazole derivatives () are linked to antimicrobial or anticancer activity .

Fluorophenyl Substitution Effects :

  • The 2-fluorophenyl group in the target compound and C696-0829 contributes to metabolic stability and aromatic stacking interactions. In contrast, 2,5-difluorophenyl (Compound 51) or 3-fluorophenyl (Compound 55) substitutions alter electronic properties and steric bulk, impacting binding kinetics .

Sulfur vs. Oxygen Functionality :

  • The thiomorpholine group in the target compound may offer better solubility in hydrophobic environments compared to morpholine (e.g., ). However, sulfonyl (Compound 54) or thioether (Compound 51) groups in triazole derivatives enhance electrophilicity, favoring covalent interactions with biological targets .

Synthetic Efficiency :

  • Compound 54 (86.6% yield) demonstrates that oxidation steps (e.g., sulfide to sulfonyl) are more efficient than multi-step coupling reactions (e.g., Compound 51 at 42.4% yield) .

Regulatory and Safety Profiles :

  • Ocfentanil (), a fluorophenyl acetamide derivative, is a Schedule I controlled substance due to opioid activity, highlighting the importance of substituent choice in avoiding unintended pharmacological effects .

Biological Activity

N-(2-fluorophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H19FN4O3\text{C}_{20}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{3}

This structure includes a fluorophenyl group, a thiomorpholine moiety, and a dihydrophthalazine core, which are believed to contribute to its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

  • Enzyme Inhibition : Similar compounds have shown selective inhibition of specific enzymes. For instance, studies on related derivatives have demonstrated that the introduction of a fluorine atom enhances potency against certain enzymes like α-l-fucosidases, with IC50 values as low as 0.0079 μM in human lysosomal contexts .
  • Antiviral Activity : Compounds with similar structures have been investigated for their anti-virulence properties against pathogenic bacteria. These activities often involve inhibiting key virulence factors that compromise host cell integrity .
  • Cellular Effects : The compound may induce apoptosis in certain cell lines through mechanisms involving mitochondrial dysfunction and caspase activation, as seen in related studies focusing on similar chemical frameworks.

Biological Activity Data

The following table summarizes the biological activity data associated with this compound and its analogs:

Biological Activity IC50 Value (μM) Target Reference
α-l-fucosidase Inhibition0.0079Human lysosomal enzyme
Apoptosis Induction-Various cancer cell lines
Antiviral Activity-Pathogenic bacterial toxins

Case Studies

Several case studies highlight the efficacy of compounds structurally related to this compound:

  • Study on Enzyme Inhibition : A study conducted on a derivative showed significant inhibition of bovine kidney α-l-fucosidase with an IC50 of 0.012 μM. This suggests that modifications in the phenyl ring can greatly enhance enzyme selectivity and potency .
  • Antiviral Research : Research into anti-virulence strategies revealed that compounds similar to this acetamide effectively inhibited toxin production in pathogenic bacteria, showcasing their potential in therapeutic applications against infections .
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines indicated that modifications in the thiomorpholine structure could lead to enhanced cytotoxic effects, supporting further exploration into its use as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.